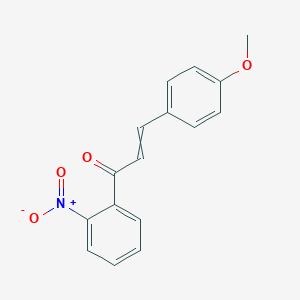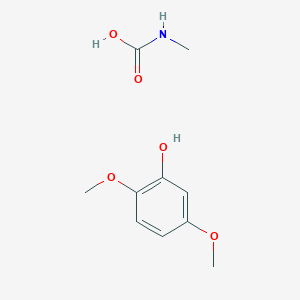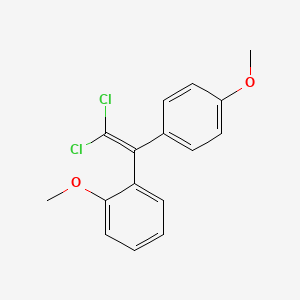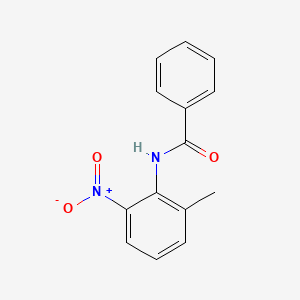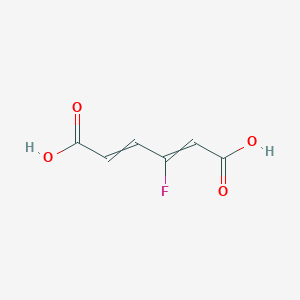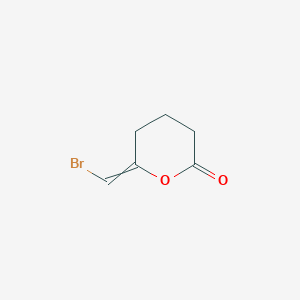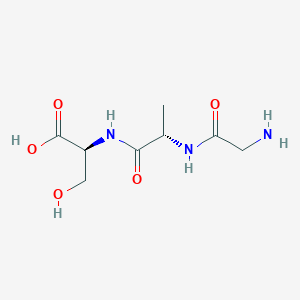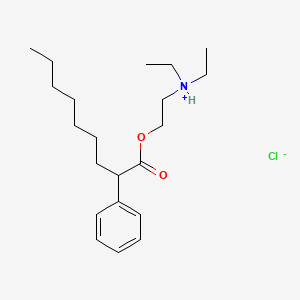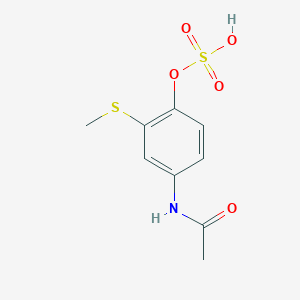
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is an organic compound that belongs to the class of phenyl sulfates This compound is characterized by the presence of an acetamido group, a methylsulfanyl group, and a phenyl hydrogen sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate typically involves the acylation of 4-amino-2-(methylsulfanyl)phenol with acetic anhydride, followed by the sulfonation of the resulting product with sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo redox reactions, influencing cellular processes. The phenyl hydrogen sulfate moiety can participate in sulfonation reactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenyl hydrogen sulfate: A simpler analog without the acetamido and methylsulfanyl groups.
4-Acetamidophenyl hydrogen sulfate: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)phenyl hydrogen sulfate: Lacks the acetamido group.
Uniqueness
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is unique due to the presence of both acetamido and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Properties
CAS No. |
78194-51-1 |
|---|---|
Molecular Formula |
C9H11NO5S2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(4-acetamido-2-methylsulfanylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO5S2/c1-6(11)10-7-3-4-8(9(5-7)16-2)15-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
VOXWKXZBPMQUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

